molecular formula C11H11NO3S B1434465 5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid CAS No. 1955547-07-5

5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid

Cat. No. B1434465
CAS RN: 1955547-07-5
M. Wt: 237.28 g/mol
InChI Key: VWHMAVUHQOHSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .

Scientific Research Applications

Drug Discovery and Development

Isoxazole rings, such as those found in 5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid , are prevalent in many commercially available drugs . The compound’s structure allows for interaction with various biological targets, making it valuable for developing new medications. Its potential for creating diverse chemical spaces is crucial for identifying novel therapeutic agents.

Biological Studies

The compound can be used in structure-activity relationship (SAR) studies to understand how its structural changes can affect biological activity . This is particularly useful in the design of molecules that can modulate protein-protein interactions, which are key targets in many diseases.

Synthetic Chemistry

Researchers utilize 5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid in metal-free synthetic routes for isoxazole synthesis . This approach is significant due to its eco-friendliness and the avoidance of metal catalysts, which can be costly and toxic.

Analytical Chemistry

The compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC to determine its purity, structure, and other chemical properties . This is essential for quality control and ensuring the compound’s suitability for research purposes.

Nanotechnology

In the field of nanocatalysis, isoxazole compounds are explored for their potential to act as catalysts at the nanoscale . This could lead to advancements in the production of nanomaterials and their applications in various industries.

Anticancer Research

Given its role in drug design, this compound could be part of the synthesis of new anticancer agents. Its ability to be incorporated into diverse molecular frameworks makes it a candidate for creating drugs targeting cancer cells .

Future Directions

Given the wide spectrum of biological activities and therapeutic potential of isoxazole derivatives, there is significant interest in the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This includes the development of eco-friendly synthetic strategies and metal-free synthetic routes .

properties

IUPAC Name

5-ethyl-3-(3-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-3-7-8(11(13)14)9(12-15-7)10-6(2)4-5-16-10/h4-5H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHMAVUHQOHSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=C(C=CS2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 2
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 3
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 4
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 5
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 6
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.